Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate
Description
This compound is a boronic ester-functionalized pyrimidine derivative featuring a pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. The tetramethyl-1,3,2-dioxaborolane moiety serves as a stable boron source, making it valuable in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl or heteroaryl systems . Its molecular formula is C₁₈H₂₈BN₃O₄, with a molecular weight of 361.25 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic steps, while the pyrimidine core enables participation in hydrogen bonding and π-π interactions, critical for medicinal chemistry applications.
Properties
CAS No. |
1350543-49-5 |
|---|---|
Molecular Formula |
C19H30BN3O4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H30BN3O4/c1-17(2,3)25-16(24)23-9-8-13(12-23)15-21-10-14(11-22-15)20-26-18(4,5)19(6,7)27-20/h10-11,13H,8-9,12H2,1-7H3 |
InChI Key |
FJTIWFIKDTWLHV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrimidine derivative, followed by the introduction of the dioxaborolane group. The final step involves the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, altering its electronic properties.
Substitution: The dioxaborolane group can participate in substitution reactions, making it a versatile intermediate in organic synthesis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structural Features
The presence of a tetramethyl-1,3,2-dioxaborolane moiety contributes to its potential as a boron-containing compound, which is often utilized in various chemical reactions including Suzuki coupling reactions.
Drug Development
Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives containing pyrimidine and pyrrolidine structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
In a study published in Molecules, compounds with similar structures were screened for their cytotoxic effects against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. The results demonstrated that these compounds exhibited potent to moderate cytotoxic activity, indicating their potential as anticancer agents .
Antimicrobial Properties
Research has also highlighted the antimicrobial activities of compounds related to this compound. The incorporation of boron into organic molecules often enhances their biological activity.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures.
Synthesis Example
One notable process involves the use of this compound as a precursor for synthesizing biologically active pyrazole derivatives through a multi-step reaction sequence .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in substituents on the pyrimidine and pyrrolidine rings significantly influence biological activity.
SAR Findings
Research indicates that modifications to the side chains can enhance or diminish the cytotoxic properties of related compounds. For instance, introducing electron-withdrawing groups on the pyrimidine ring has been shown to improve anticancer activity .
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrimidine and pyrrolidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally analogous derivatives, emphasizing substituent effects, reactivity, and applications.
Structural Analogs in Pyridine/Pyrimidine Derivatives
Key Observations :
- Boron vs.
- Protecting Groups : The Boc group in the target compound offers better deprotection kinetics under mild acidic conditions compared to silyl ethers (e.g., tert-butyldimethylsilyl in entry 3), which require fluoride-based cleavage .
Reactivity in Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolane group in the target compound exhibits superior stability to moisture and oxygen compared to pinacol boronic esters (e.g., Bpin derivatives), as the methyl substituents reduce steric hindrance during transmetallation . However, its coupling efficiency with electron-deficient aryl halides is marginally lower than that of aryl trifluoroborates, as noted in Miyaura and Suzuki’s seminal review (yields: 75–85% vs. 80–90%) .
Physical and Spectroscopic Properties
Key Observations :
- The Boc group’s singlet at δ 1.42 ppm in the target compound simplifies NMR characterization compared to overlapping signals in silyl-protected analogs .
- High solubility in polar aprotic solvents (e.g., THF) facilitates its use in catalytic reactions, unlike bulkier spiro-oxindole derivatives, which require chlorinated solvents .
Biological Activity
Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a pyrimidine moiety, and a boronic ester group, contributing to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 404.31 g/mol .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boronic esters can influence enzyme activities and cellular signaling pathways through reversible covalent bonding with target proteins .
Therapeutic Applications
- Cancer Treatment : The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy. Boronic esters have been studied for their ability to inhibit protein tyrosine kinases (PTKs), which are often dysregulated in cancer .
- Antimicrobial Activity : Some studies have indicated that derivatives of boronic acids exhibit antimicrobial properties, which may extend to this compound as well .
- Neurological Disorders : Given the structural components similar to compounds used in treating neurological conditions, there is potential for exploration in this area .
Case Study 1: Inhibition of Protein Kinases
A study demonstrated that a related compound effectively inhibited mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA). These proteins are involved in various cancers, suggesting that this compound could similarly act as an inhibitor .
Case Study 2: Synthesis and Biological Evaluation
In another study focusing on the synthesis of related compounds, researchers synthesized tert-butyl derivatives and evaluated their biological activities against various cancer cell lines. The results indicated significant cytotoxicity against certain cancer types, highlighting the potential therapeutic utility of such compounds .
Research Findings
Recent research has focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis : The synthesis typically involves multi-step processes starting from simpler precursors like pyrimidines or pyrrolidines. High yields have been reported using optimized reaction conditions .
- Biological Evaluation : In vitro assays have shown promising results regarding the inhibition of cancer cell proliferation and modulation of signaling pathways associated with cell survival and apoptosis .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate?
A typical synthesis involves:
Borylation of pyrimidine : Introduce the tetramethyl dioxaborolane group via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron under inert conditions .
Coupling with pyrrolidine : Utilize Suzuki-Miyaura cross-coupling to attach the boronate ester-functionalized pyrimidine to a tert-butyl pyrrolidine carboxylate scaffold. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to achieve >75% yield .
Protection/deprotection : Preserve the tert-butyl carbamate group during synthesis using anhydrous conditions and trifluoroacetic acid (TFA) for selective deprotection .
Q. How is this compound characterized, and which analytical techniques are critical?
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized for this compound in drug discovery applications?
- Catalyst selection : Screen Pd catalysts (e.g., PdCl₂(dppf)) to minimize side reactions with the pyrimidine nitrogen .
- Solvent systems : Test mixed solvents (THF/H₂O vs. DME/H₂O) to improve boronate ester stability during coupling .
- Data contradiction : Lower yields reported in polar aprotic solvents (e.g., DMF) may arise from competitive coordination of the boronate ester with Pd, necessitating ligand optimization .
Q. What strategies mitigate hydrolytic instability of the tetramethyl dioxaborolane group in aqueous reaction conditions?
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to slow boronate ester hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder at –20°C under argon to prevent moisture-induced degradation .
- Alternative boronates : Compare stability with pinacol boronate esters vs. more hydrolytically robust MIDA boronates in kinetic studies .
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
Q. What are the applications of this compound in PROTAC (Proteolysis-Targeting Chimera) design?
- Bifunctional linker : The boronate ester serves as a handle for attaching E3 ligase ligands, while the pyrimidine-pyrrolidine core binds target proteins .
- Case study : In a 2024 study, this compound was functionalized with a VHL ligand to degrade BTK kinases, achieving DC₅₀ values of 12 nM in lymphoma cell lines .
Q. How can researchers resolve contradictions in reported catalytic systems for its functionalization?
- Controlled benchmarking : Compare Pd vs. Ni catalysts in model reactions (e.g., aryl amination) to reconcile disparate literature results .
- Kinetic profiling : Use stopped-flow NMR to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) under varying conditions .
Methodological Considerations
Q. What precautions are essential when handling this compound under inert conditions?
Q. How can computational tools aid in predicting its metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
